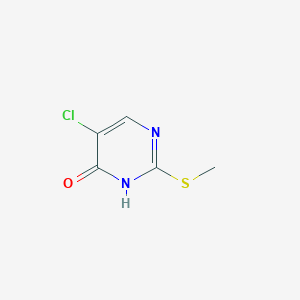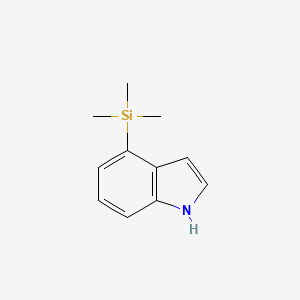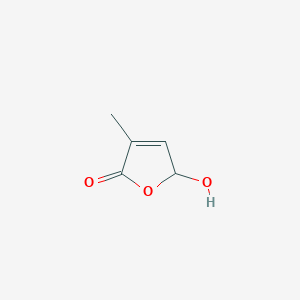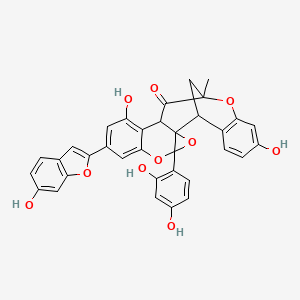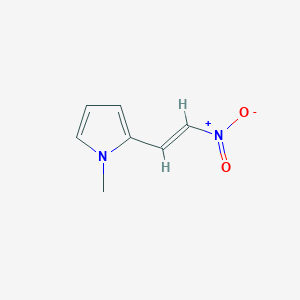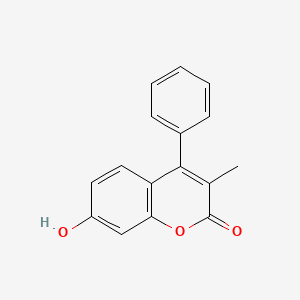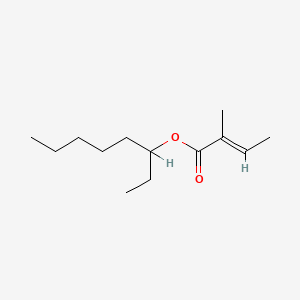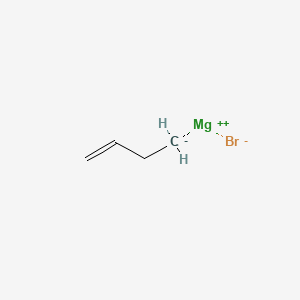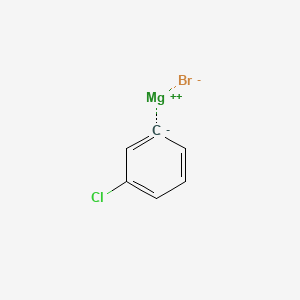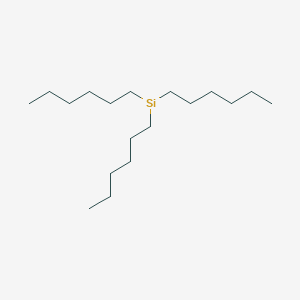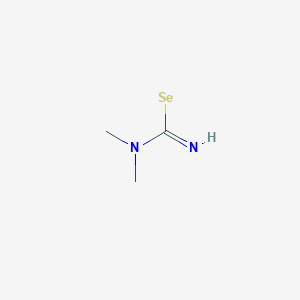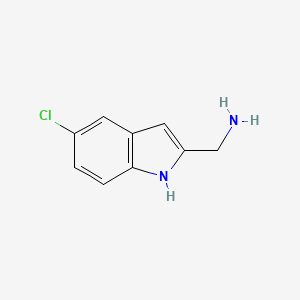
(5-氯-1H-吲哚-2-基)甲胺
描述
(5-chloro-1H-indol-2-yl)methanamine is a chemical compound with the molecular formula C9H9ClN2. It belongs to the class of indole derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of a chloro group at the 5-position of the indole ring and a methanamine group at the 2-position.
科学研究应用
(5-chloro-1H-indol-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
生化分析
Biochemical Properties
(5-chloro-1H-indol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
The effects of (5-chloro-1H-indol-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-chloro-1H-indol-2-yl)methanamine has been shown to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (5-chloro-1H-indol-2-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple receptors and enzymes highlights its potential as a versatile biochemical modulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-chloro-1H-indol-2-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-chloro-1H-indol-2-yl)methanamine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (5-chloro-1H-indol-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of (5-chloro-1H-indol-2-yl)methanamine .
Metabolic Pathways
(5-chloro-1H-indol-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of (5-chloro-1H-indol-2-yl)methanamine are important for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of (5-chloro-1H-indol-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, (5-chloro-1H-indol-2-yl)methanamine may be transported into cells via amino acid transporters and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (5-chloro-1H-indol-2-yl)methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-chloro-1H-indol-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)methanamine typically involves the reaction of 5-chloroindole with formaldehyde and ammonia or an amine under acidic or basic conditions. One common method is the reductive amination of 5-chloroindole-2-carboxaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of (5-chloro-1H-indol-2-yl)methanamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality .
化学反应分析
Types of Reactions
(5-chloro-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indole-2-methanol derivatives.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include indole-2-carboxylic acids, indole-2-methanol derivatives, and various substituted indole derivatives .
作用机制
The mechanism of action of (5-chloro-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1H-indol-3-yl)methanamine: Similar structure but lacks the chloro group at the 5-position.
(5-fluoro-1H-indol-2-yl)methanamine: Similar structure but has a fluoro group instead of a chloro group at the 5-position.
(5-bromo-1H-indol-2-yl)methanamine: Similar structure but has a bromo group instead of a chloro group at the 5-position.
Uniqueness
The presence of the chloro group at the 5-position of (5-chloro-1H-indol-2-yl)methanamine imparts unique chemical and biological properties to the compound. This substitution can influence its reactivity, binding affinity to molecular targets, and overall biological activity. Compared to its analogs, the chloro group may enhance its potency and selectivity in certain applications .
属性
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQQXPBWCBYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405599 | |
| Record name | (5-chloro-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-27-3 | |
| Record name | (5-chloro-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


